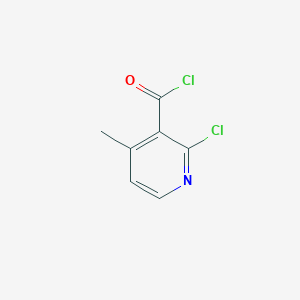

2-Chloro-4-methyl-nicotinoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4-methyl-nicotinoyl chloride is a chemical compound with the molecular formula C7H5Cl2NO. It is a derivative of nicotinic acid and is known for its applications in various fields, including pharmaceuticals and agrochemicals . This compound is characterized by the presence of a chlorine atom and a methyl group attached to the nicotinoyl chloride structure, which imparts unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-4-methyl-nicotinoyl chloride typically involves the chlorination of 4-methyl-nicotinic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 4-methyl-nicotinic acid is treated with thionyl chloride to yield this compound .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, reaction time, and the molar ratio of reactants. The use of efficient purification techniques, such as recrystallization or distillation, ensures the removal of impurities and the isolation of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-methyl-nicotinoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

Hydrolysis: In the presence of water, it can hydrolyze to form 2-Chloro-4-methyl-nicotinic acid.

Condensation Reactions: It can react with hydrazines or other nucleophiles to form hydrazides or other derivatives.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for chlorination reactions.

Amines and Alcohols: Used in substitution reactions to form amides and esters.

Water: Used in hydrolysis reactions.

Major Products Formed

Amides and Esters: Formed through substitution reactions.

2-Chloro-4-methyl-nicotinic acid: Formed through hydrolysis.

Applications De Recherche Scientifique

2-Chloro-4-methyl-nicotinoyl chloride has a wide range of applications in scientific research:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and antimicrobial agents.

Agrochemicals: It is used in the synthesis of herbicides and pesticides due to its ability to inhibit specific biological pathways in plants and pests.

Chemical Research: It serves as a building block in organic synthesis, enabling the creation of complex molecules for research purposes.

Mécanisme D'action

The mechanism of action of 2-Chloro-4-methyl-nicotinoyl chloride involves its reactivity towards nucleophiles. The presence of the electron-withdrawing chlorine atom makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This property is exploited in various synthetic applications, where the compound acts as an acylating agent .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-6-methylpyridine-4-carbonyl chloride

- 2-Chloro-4-methylpyridine-3-carbonyl chloride

- 2-Chloro-5-methyl-nicotinoyl chloride

Uniqueness

2-Chloro-4-methyl-nicotinoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a chlorine atom and a methyl group on the nicotinoyl chloride structure allows for selective reactions and applications that are not possible with other similar compounds .

Activité Biologique

2-Chloro-4-methyl-nicotinoyl chloride (CAS: 50839-95-7) is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the chlorination of 4-methyl-nicotinic acid using thionyl chloride (SOCl2) as a chlorinating agent. The reaction is conducted under reflux conditions, allowing for the efficient formation of the desired product. The general reaction can be summarized as follows:

This method is favored due to its high yield and the ability to control reaction conditions to minimize impurities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogenic microorganisms. The compound was tested against a range of bacteria and fungi, with significant findings as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.03 mM |

| Enterococcus faecalis | 0.04 mM |

| Pseudomonas aeruginosa | 0.016 mM |

| Klebsiella pneumoniae | 0.016 mM |

| Candida albicans | <1 mM |

The results indicated that Pseudomonas aeruginosa was most susceptible, while Candida albicans showed the least susceptibility .

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for its antitumor effects. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include:

- Inhibition of Topoisomerase I : This enzyme is crucial for DNA replication; inhibition can lead to cell death in rapidly dividing cancer cells.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger apoptosis in tumor cells.

The biological activity of this compound can be attributed to its electrophilic nature due to the presence of the chlorine atom, which enhances its reactivity towards nucleophiles. This property allows it to interact with various biological targets, leading to its antimicrobial and potential antitumor effects .

Case Studies

-

Antimicrobial Efficacy :

A study published in MDPI evaluated the antimicrobial efficacy of newly synthesized nicotinoyl derivatives, including this compound. The compound exhibited significant inhibitory activity against drug-resistant strains, suggesting its potential as an antibiotic adjuvant . -

Antitumor Potential :

Research indicated that derivatives like this compound could enhance the efficacy of existing chemotherapeutics by targeting specific cancer cell pathways. In vitro assays demonstrated reduced viability in several cancer cell lines when treated with this compound .

Propriétés

IUPAC Name |

2-chloro-4-methylpyridine-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c1-4-2-3-10-6(8)5(4)7(9)11/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUNVJXFAVQYBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.